1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine (CAS: 189761-96-4) is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and pharmaceutical development[1]. Characterized by a central phenyl ring substituted with a chlorine atom, a nitro group, and an N-methylpiperazine moiety, this compound serves as a critical intermediate for synthesizing complex heterocyclic therapeutics. It is prominently featured in the patent literature as a core scaffold for the development of substituted pyrazoles and Cathepsin S (CatS) inhibitors, which are targeted therapies for autoimmune diseases and allergies[2][3]. This guide provides a comprehensive technical analysis of its chemical properties, validated synthetic protocols, and its mechanistic role in drug discovery.
Physicochemical Properties & Structural Dynamics
The unique reactivity of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine stems from the electronic interplay between its substituents. The strong electron-withdrawing nitro group (-NO 2 ) and the electronegative chlorine atom (-Cl) significantly deplete the electron density of the phenyl ring. Conversely, the N-methylpiperazine ring introduces basicity and enhances aqueous solubility, a critical parameter for downstream pharmacokinetic optimization in drug design.
Table 1: Key Physicochemical Data
| Property | Value |
| Chemical Name | 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine |
| CAS Registry Number | 189761-96-4 |
| Molecular Formula | C 11 H 14 ClN 3 O 2 |
| Molecular Weight | 255.70 g/mol |
| PubChem CID | 2885663 |
| Canonical SMILES | CN1CCN(C2=C(Cl)C=CC=C2[O-])CC1 |
| Physical Form | Solid (typically crystalline) |
| Purity Standard | ≥ 97% (Commercial grade) |
Data synthesized from verified chemical repositories[1][4][5].
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The standard synthesis of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine relies on a Nucleophilic Aromatic Substitution (SNAr)[6]. The presence of the nitro group at the ortho position activates the adjacent halogen towards nucleophilic attack by the secondary amine of N-methylpiperazine.
Causality in Experimental Design:
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Substrate Selection: 2-Chloro-1-fluoro-3-nitrobenzene is preferred over 1,2-dichloro-3-nitrobenzene. The fluoride ion is a superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex[6].
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Solvent & Base: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the nucleophile without hydrogen-bonding to it, maximizing its reactivity. Potassium carbonate (K 2 CO 3 ) acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of N-methylpiperazine.
Step-by-Step Protocol: SNAr Synthesis
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Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-chloro-1-fluoro-3-nitrobenzene in anhydrous DMF (approx. 0.5 M concentration).
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Base Addition: Add 2.0 equivalents of anhydrous K 2 CO 3 to the solution and stir for 10 minutes at room temperature.
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Nucleophile Addition: Slowly add 1.2 equivalents of N-methylpiperazine dropwise via syringe. A color change (typically yellow to deep orange) will occur, indicating the formation of the intermediate complex.
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Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.
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Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
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Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (eluting with Dichloromethane:Methanol, 95:5) to yield the pure 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine.
Workflow for the SNAr synthesis of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine.
Applications in Drug Discovery: Cathepsin S Inhibitors
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is not an active pharmaceutical ingredient (API) itself but a highly privileged scaffold intermediate. Its primary utility lies in the development of substituted pyrazoles targeting Cathepsin S (CatS), a lysosomal cysteine protease implicated in autoimmune diseases, asthma, and allergies[2][3].
Mechanistic Pathway: To utilize this building block, the nitro group is typically reduced to an amine, yielding 1-(2-amino-6-chlorophenyl)-4-methylpiperazine. This aniline derivative is highly nucleophilic and can be coupled with various electrophiles (e.g., carboxylic acids, isocyanates) or cyclized to form complex heterocycles. Patent literature (e.g., US20030069240A1, US20030073672A1) highlights the use of these substituted piperazinyl-phenyl derivatives in synthesizing potent CatS inhibitors[2][3]. The piperazine ring is crucial here; it acts as a basic amine that can form salt bridges with acidic residues in the target protein's binding pocket, enhancing binding affinity and modulating the drug's volume of distribution.
Logical progression from the nitro intermediate to Cathepsin S inhibitor therapeutics.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized compound, a self-validating analytical protocol is required:
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HPLC-UV/Vis: Used to confirm ≥ 97% purity[1]. The compound exhibits strong UV absorbance due to the highly conjugated nitrophenyl chromophore.
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LC-MS (ESI+): The exact mass must be validated. The expected [M+H] + peak is at m/z 256.08. The presence of a characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio) confirms the retention of the chlorine atom.
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1 H-NMR (CDCl 3 ): Essential for confirming the regiochemistry. The N-methyl group typically appears as a singlet around 2.3 ppm. The piperazine protons appear as multiplets between 2.5 and 3.5 ppm. The aromatic region will show three distinct protons, confirming that substitution occurred exclusively at the fluorine/chlorine position adjacent to the nitro group.
Handling, Stability, and Safety
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Storage: The compound should be stored at 2–8 °C in a tightly sealed container, protected from light and moisture, to prevent oxidative degradation of the piperazine ring[7].
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Safety: As a nitroaromatic compound, it poses potential toxicity risks, including skin sensitization and methemoglobinemia upon systemic exposure. Standard PPE (nitrile gloves, lab coat, safety goggles) and handling within a certified fume hood are mandatory.
Sources
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- 2. 1-[3-Chloro-2-(4-{3-[5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-1-yl]-propyl}-piperazin-1-yl)-phenyl]-3-methyl-urea - CAS号 400802-67-7 - 摩熵化学 [molaid.com]
- 3. 1-(3-Hydroxy-propyl)-3-(4-trifluoromethyl-phenyl)-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester - CAS号 400797-87-7 - 摩熵化学 [molaid.com]
- 4. 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine | C11H14ClN3O2 | CID 2885663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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